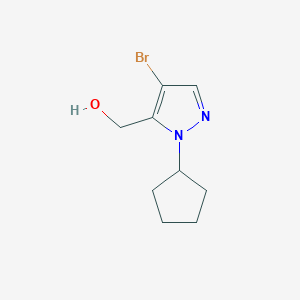
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a cyclopentyl group, along with a methanol group attached to the pyrazole ring. It is a versatile compound used in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylmagnesium bromide, followed by the addition of formaldehyde to introduce the methanol group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)carboxylic acid, while reduction of the bromine atom produces 1-cyclopentyl-1H-pyrazol-5-ylmethanol.
Aplicaciones Científicas De Investigación
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopentyl group contribute to the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, enhancing the compound’s stability and activity in biological systems .
Comparación Con Compuestos Similares
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the cyclopentyl and methanol groups, making it less versatile in certain applications.
1-Cyclopentyl-1H-pyrazol-5-ylmethanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Bromo-1-cyclopentyl-1H-pyrazole: Lacks the methanol group, limiting its potential for oxidation and hydrogen bonding interactions.
The presence of the bromine atom, cyclopentyl group, and methanol group in this compound makes it a unique and valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLFNNWOVKWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2497705.png)
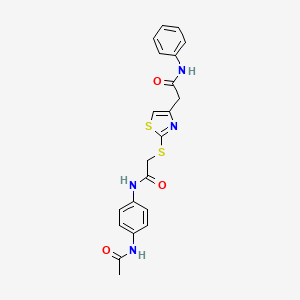
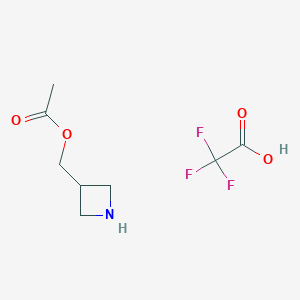
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
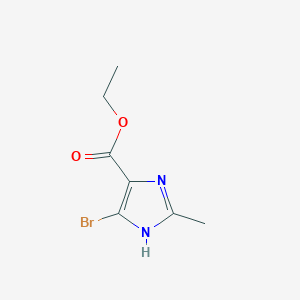

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)
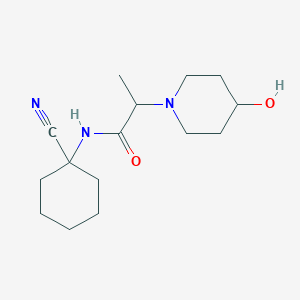
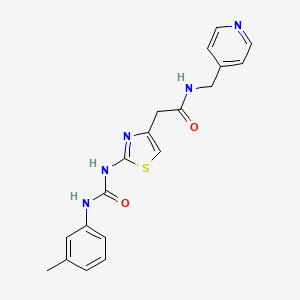

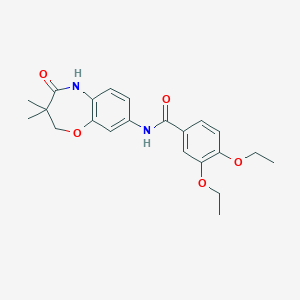
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
